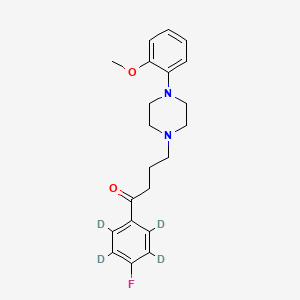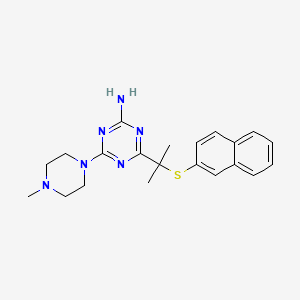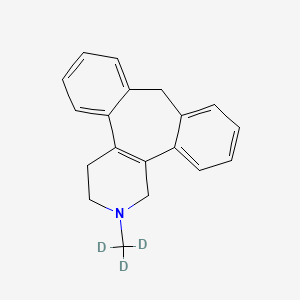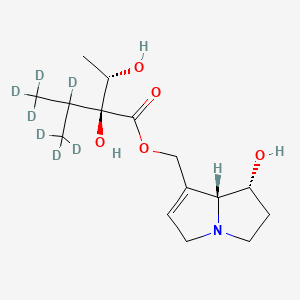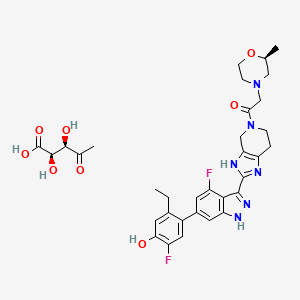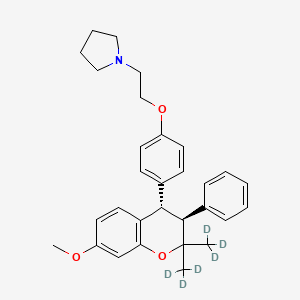
Centchroman-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Centchroman-d6 is a synthetic estrogen with potent anticancer activity. It is used as a pharmacological agent for the treatment of breast and ovarian cancer, as well as for the prevention of metastasis in breast cancer . This compound has been shown to have minimal toxicity in animals and humans through computer modeling .
Chemical Reactions Analysis
Centchroman-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Centchroman-d6 has several scientific research applications:
Mechanism of Action
Centchroman-d6 exerts its effects by binding to estrogen receptors and modulating their activity. It induces apoptosis and cell cycle arrest in various types of cancer cells by blocking targets involved in the cell cycle, survival, and apoptosis . The compound also induces oxidative stress, leading to apoptosis via the mitochondria-mediated pathway .
Comparison with Similar Compounds
Centchroman-d6 is similar to other selective estrogen receptor modulators (SERMs) such as tamoxifen and raloxifene. this compound has unique properties, including minimal toxicity and the ability to prevent metastasis in breast cancer . Similar compounds include:
Tamoxifen: Used for the treatment and prevention of breast cancer.
Raloxifene: Used for the prevention of osteoporosis and breast cancer.
Ormeloxifene: Used as a contraceptive and for the treatment of dysfunctional uterine bleeding.
This compound stands out due to its potent anticancer activity and minimal side effects .
Properties
Molecular Formula |
C30H35NO3 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
1-[2-[4-[(3S,4S)-7-methoxy-3-phenyl-2,2-bis(trideuteriomethyl)-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1/i1D3,2D3 |
InChI Key |
XZEUAXYWNKYKPL-QWJKUPTNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


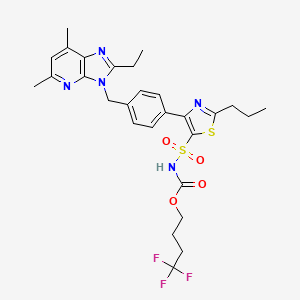
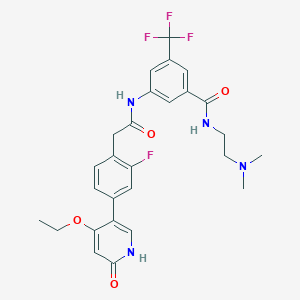
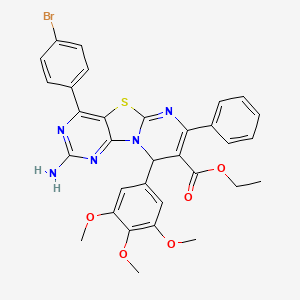
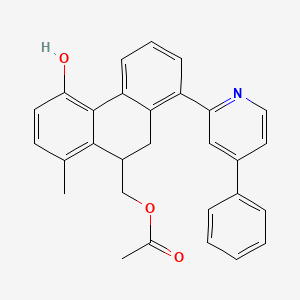
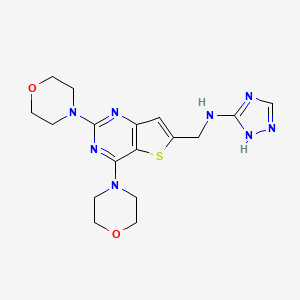
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
